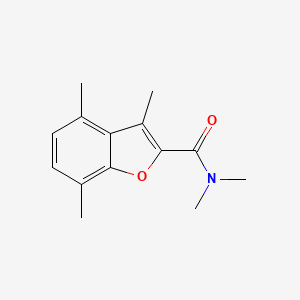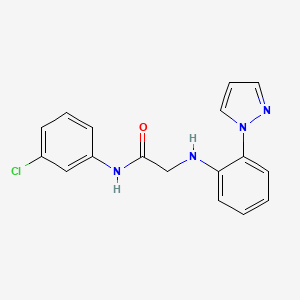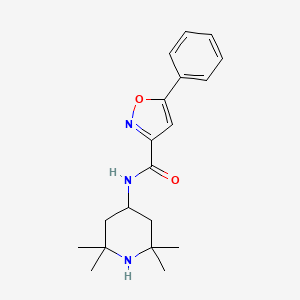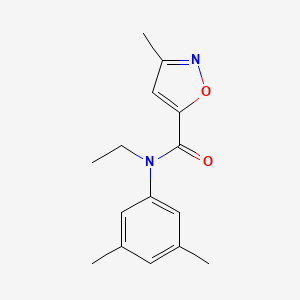
N,N,3,4,7-pentamethyl-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,3,4,7-pentamethyl-1-benzofuran-2-carboxamide, also known as PBF-509, is a chemical compound that has gained attention for its potential use in scientific research. This compound belongs to the family of benzofuran compounds, which have been studied for their various biological activities. PBF-509 has shown promising results in various studies, making it a subject of interest for researchers.
Wirkmechanismus
The mechanism of action of N,N,3,4,7-pentamethyl-1-benzofuran-2-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of the enzyme N-myristoyltransferase (NMT). NMT is involved in the post-translational modification of proteins, which is essential for their function. By inhibiting NMT, N,N,3,4,7-pentamethyl-1-benzofuran-2-carboxamide disrupts the normal functioning of cancerous cells, leading to their death.
Biochemical and Physiological Effects:
N,N,3,4,7-pentamethyl-1-benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancerous cells, inhibit angiogenesis (the formation of new blood vessels), and reduce tumor growth. Additionally, N,N,3,4,7-pentamethyl-1-benzofuran-2-carboxamide has been found to have anti-inflammatory and anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N,N,3,4,7-pentamethyl-1-benzofuran-2-carboxamide is its high yield in the synthesis process, making it a viable option for large-scale production. Additionally, N,N,3,4,7-pentamethyl-1-benzofuran-2-carboxamide has shown promising results in various studies, making it a subject of interest for researchers. However, one of the limitations of N,N,3,4,7-pentamethyl-1-benzofuran-2-carboxamide is its relatively low solubility in water, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of N,N,3,4,7-pentamethyl-1-benzofuran-2-carboxamide in scientific research. One potential direction is its use in combination with other chemotherapy drugs for cancer treatment. Another potential direction is its use in the treatment of other diseases, such as viral infections and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of N,N,3,4,7-pentamethyl-1-benzofuran-2-carboxamide and its potential side effects.
Synthesemethoden
The synthesis of N,N,3,4,7-pentamethyl-1-benzofuran-2-carboxamide involves the reaction of 2,3,6,7-tetramethylbenzoquinone with 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide. The reaction is carried out in the presence of a catalyst and a solvent. The yield of the synthesis process is reported to be high, making it a viable method for large-scale production.
Wissenschaftliche Forschungsanwendungen
N,N,3,4,7-pentamethyl-1-benzofuran-2-carboxamide has been studied for its potential use in various scientific research applications. One of the most significant applications is in the field of cancer research. N,N,3,4,7-pentamethyl-1-benzofuran-2-carboxamide has been shown to inhibit the growth of cancerous cells in vitro and in vivo. It has also been found to enhance the efficacy of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
Eigenschaften
IUPAC Name |
N,N,3,4,7-pentamethyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-8-6-7-9(2)12-11(8)10(3)13(17-12)14(16)15(4)5/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEODTLMSMKXIEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(OC2=C(C=C1)C)C(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,3,4,7-pentamethyl-1-benzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-3-carboxamide](/img/structure/B7547624.png)

![[2-[(1-methylpyrrole-2-carbonyl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547636.png)
![(5-Amino-3-pyridin-2-yl-1,2,4-triazol-1-yl)-[6-(diethylamino)pyridin-3-yl]methanone](/img/structure/B7547640.png)
![N-(2-morpholin-4-ylethyl)-3-[3-(trifluoromethyl)phenoxy]benzamide](/img/structure/B7547647.png)

![[2-[5-chloro-2-(1,2,4-triazol-1-yl)anilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547659.png)
![N-[3-[benzyl(methyl)amino]propyl]-3-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzamide](/img/structure/B7547671.png)
![[2-(4-methylsulfonylphenyl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547676.png)
![N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-4-pyrimidin-2-ylpiperazine-1-carboxamide](/img/structure/B7547721.png)
![1-cyclohexyl-3-[2-oxo-2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]urea](/img/structure/B7547727.png)
![2-(3,4-dichlorophenyl)-N-[[4-(pyridin-2-ylmethoxy)phenyl]methyl]acetamide](/img/structure/B7547733.png)
![2-bromo-4-methyl-N-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]aniline](/img/structure/B7547737.png)
